Fmoc-N-Me-D-Met-OH

CAS No.: 1932384-22-9

Cat. No.: VC2927667

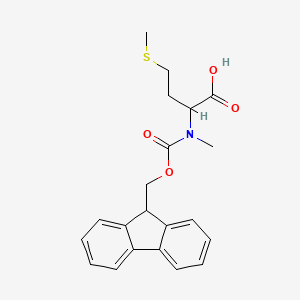

Molecular Formula: C21H23NO4S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932384-22-9 |

|---|---|

| Molecular Formula | C21H23NO4S |

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) |

| Standard InChI Key | SPYUJXKMEJUAOI-UHFFFAOYSA-N |

| SMILES | CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Properties and Structure

Physical and Chemical Parameters

Fmoc-N-Me-D-Met-OH possesses distinct physicochemical properties that determine its behavior in various chemical environments. The following table summarizes key parameters:

| Property | Value | Note |

|---|---|---|

| CAS Number | 1932384-22-9 | Chemical registry identifier |

| Molecular Formula | C21H23NO4S | Contains sulfur from methionine side chain |

| Molar Mass | 385.48 g/mol | Moderate molecular weight |

| Density | 1.265±0.06 g/cm³ | Predicted value |

| Boiling Point | 587.6±50.0 °C | Predicted value |

| pKa | 3.73±0.10 | Predicted value - relates to carboxylic acid group |

These parameters illustrate the compound's fundamental characteristics, with many values being theoretically predicted rather than experimentally determined due to the specialized nature of this research chemical .

Structural Features

The structure of Fmoc-N-Me-D-Met-OH contains several key functional groups that define its reactivity and applications:

-

Fmoc Group: A base-labile protecting group that shields the N-terminal during peptide synthesis

-

N-Methyl Modification: Reduces hydrogen bonding potential and enhances lipophilicity

-

D-Methionine Core: Provides the reversed stereochemistry compared to naturally occurring L-methionine

-

Carboxylic Acid Group: Available for peptide bond formation

-

Thioether Side Chain: Contributes to the unique properties of methionine

This arrangement creates a compound with distinctive spatial orientation and electron distribution, affecting its behavior in peptide synthesis and biological interactions.

Synthesis and Preparation Methods

The synthesis of Fmoc-N-Me-D-Met-OH typically follows established protocols for N-methylated amino acid derivatives. While specific methods for this compound aren't detailed in the available search results, synthesis likely involves the following general approach based on similar compounds:

-

Starting Material: D-methionine, which provides the core structure with appropriate stereochemistry

-

N-Methylation: Introduction of the methyl group to the amino nitrogen using reagents such as methyl iodide under basic conditions

-

Fmoc Protection: Addition of the 9-fluorenylmethoxycarbonyl group to protect the N-methyl amino group, typically using Fmoc-Cl or Fmoc-OSu

The synthetic route must carefully preserve the D-configuration of the amino acid while achieving selective methylation and protection, requiring controlled reaction conditions and purification techniques.

Applications in Peptide Synthesis

Fmoc-N-Me-D-Met-OH serves as a specialized building block in peptide synthesis, particularly when designing peptides with enhanced stability and modified conformational properties. Similar to related compounds, this derivative is utilized in solid-phase peptide synthesis workflows, offering several advantages:

Conformational Constraints

The N-methylation of the amino acid backbone significantly restricts the conformational freedom of the resulting peptide, potentially locking it into specific three-dimensional arrangements. This property is valuable for developing peptides with precise spatial orientations required for biological activity .

Enhanced Metabolic Stability

Peptides containing N-methylated and D-configured amino acids typically exhibit increased resistance to enzymatic degradation compared to their natural counterparts. This characteristic makes Fmoc-N-Me-D-Met-OH particularly valuable in the development of peptide-based therapeutics with improved pharmacokinetic profiles .

Coupling Challenges and Solutions

The incorporation of N-methylated amino acids like Fmoc-N-Me-D-Met-OH often presents coupling challenges due to steric hindrance. Effective coupling typically requires specialized reagents such as HATU, COMU, or PyBOP, along with extended reaction times to achieve complete incorporation.

Biological Activities and Research Applications

Based on its structural features and properties of similar compounds, Fmoc-N-Me-D-Met-OH likely contributes to various biological activities when incorporated into peptides:

Pharmaceutical Research

The compound facilitates the creation of peptides with enhanced bioavailability and drug-like properties. Its hydrophobic nature allows for better membrane permeability, while the D-configuration and N-methylation improve resistance to proteolytic degradation .

Enzyme Inhibition Studies

Peptides containing N-methylated D-amino acids often function as effective enzyme inhibitors due to their ability to mimic natural substrates while resisting degradation. This property makes them valuable tools in studying enzyme mechanisms and developing potential therapeutic agents .

Structure-Activity Relationship Studies

The incorporation of Fmoc-N-Me-D-Met-OH into peptide sequences enables researchers to investigate how specific structural modifications affect biological activity, contributing to the rational design of peptide-based drugs with optimized properties.

Comparison with Similar Compounds

Understanding the relationship between Fmoc-N-Me-D-Met-OH and its structural analogs provides context for its specific applications and properties.

Comparison with Fmoc-N-Me-L-Met-OH

The L-isomer of this compound differs primarily in stereochemistry, which significantly impacts the resulting peptide's three-dimensional structure and biological properties. While both compounds contain the same functional groups, the D-isomer typically confers greater proteolytic stability but may interact differently with biological targets compared to the naturally occurring L-configuration .

Comparison with Other N-Methylated Amino Acids

The following table compares Fmoc-N-Me-D-Met-OH with selected related compounds:

These structural differences result in varying properties and applications, with the specific side chain chemistry influencing hydrophobicity, reactivity, and potential for post-translational modifications.

Analytical Methods for Characterization

Proper characterization of Fmoc-N-Me-D-Met-OH is essential for ensuring its identity, purity, and suitability for peptide synthesis applications. While specific methods for this compound aren't detailed in the available search results, standard analytical techniques likely include:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Provides structural confirmation through 1H and 13C spectra

-

Mass Spectrometry: Verifies molecular weight and fragmentation pattern

-

Infrared Spectroscopy: Identifies characteristic functional groups

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Assesses purity and retention characteristics

-

Thin-Layer Chromatography (TLC): Monitors reactions and provides preliminary purity assessment

Optical Rotation

Measurement of specific rotation using polarimetry confirms the D-configuration of the amino acid backbone, distinguishing it from the L-isomer.

Current Research Trends

Contemporary research involving Fmoc-N-Me-D-Met-OH and related compounds focuses on several key areas:

Peptide Therapeutics Development

Researchers are increasingly incorporating N-methylated D-amino acids into peptide drug candidates to overcome traditional limitations of peptide therapeutics, such as poor oral bioavailability and short half-life. These modifications help create peptides with improved pharmacokinetic profiles while maintaining target specificity .

Peptidomimetics

The unique structural features of Fmoc-N-Me-D-Met-OH make it valuable in developing peptidomimetics—compounds that mimic the biological activity of natural peptides while possessing non-peptidic features that enhance their drug-like properties.

Specialized Synthetic Methods

Ongoing research aims to develop improved methodologies for incorporating sterically hindered N-methylated amino acids into peptide sequences, addressing the coupling challenges associated with these building blocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume